4-Propanoylphenyl 3-methylbenzoate
Description
Its molecular structure features two distinct aromatic rings: one substituted with a methyl group at the meta position (3-methylbenzoate) and the other with a propanoyl (acetyl) group at the para position. The compound’s crystallographic data, as reported by Karthik Ananth Mani and Vijayan Viswanathan, reveals a dihedral angle of 82.52° between the aromatic rings and a near-planar arrangement (1.65°) between the acetyl group and its attached phenyl ring . Intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice, forming C(7) chains along the a-axis . The synthesis and characterization of this compound were conducted using X-ray diffraction (Bruker SMART APEXII detector) and refined to a final R value of 0.048, confirming its structural precision .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31g/mol |
IUPAC Name |
(4-propanoylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C17H16O3/c1-3-16(18)13-7-9-15(10-8-13)20-17(19)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3 |
InChI Key |
HXZDSTWVFRFVSU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Electronic Effects
| Compound | Substituent Type | Hammett Constant (σ) | Impact on Reactivity |
|---|---|---|---|
| This compound | Acetyl (EWG) | σₚ = +0.50 | Moderate electrophilic activation |
| Methyl 3-methylbenzoate (M3MB) | Methyl (EDG) | σₘ = −0.07 | Nucleophilic enhancement |
| Methyl 2-nitrobenzoate (M2NB) | Nitro (EWG) | σₘ = +1.49 | Strong electrophilic activation |
| Methyl 4-trifluoromethylbenzoylacetate | CF₃ (EWG) | σₚ = +0.54 | High acidity, stability |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Table 2: Crystallographic Parameters
| Compound | Dihedral Angle (°) | Hydrogen-Bond Motif | Refinement R Value |
|---|---|---|---|
| This compound | 82.52 | C(7) chain | 0.048 |
| Benzyl benzoate | ~65 | Dimeric | 0.062 |
| Methyl 3-methoxybenzoate | 75.3 | Zigzag chains | 0.039 |
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